Isopentyl 4-hydroxybenzoate
Overview
Description
Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is known for its ability to inhibit the growth of bacteria and fungi, making it valuable in extending the shelf life of various products.
Mechanism of Action
Isopentyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Isoamyl Ester, is a chemical compound with the molecular formula C12H16O3 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a structurally similar compound, is known to be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
Given its chemical properties such as molecular weight, density, and boiling point , it can be inferred that these properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause skin and eye irritation, suggesting that it interacts with cellular components in these tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical and chemical properties such as density, boiling point, and melting point suggest that temperature and pressure could affect its stability and action.
Biochemical Analysis
Biochemical Properties
Isopentyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in its function as an antimicrobial agent. It interacts with various enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of the ester bond in this compound, resulting in the release of 4-hydroxybenzoic acid and isopentyl alcohol . These interactions are crucial for its antimicrobial activity, as the hydrolysis products can disrupt microbial cell membranes and inhibit microbial growth.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit the activity of certain enzymes, such as esterases, by forming a stable complex with the enzyme’s active site . This inhibition can lead to the accumulation of this compound and its metabolites, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can accelerate its degradation, leading to the formation of degradation products that may have different biological activities . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages required to elicit specific biological responses . Toxicity studies have indicated that high doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its hydrolysis to 4-hydroxybenzoic acid and isopentyl alcohol. These metabolites can further undergo various biochemical transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . Enzymes such as esterases and cytochrome P450s play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various tissues . The localization and accumulation of this compound within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cell membrane. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The activity and function of this compound can be affected by its localization, with certain cellular compartments providing a more favorable environment for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl 4-hydroxybenzoate is typically synthesized through esterification. The reaction involves 4-hydroxybenzoic acid and isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The mixture is heated and stirred continuously to achieve high yields. After the reaction, the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-hydroxybenzoic acid and isopentyl alcohol.
Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: 4-hydroxybenzoic acid, isopentyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, heat.
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and isopentyl alcohol.
Scientific Research Applications
Isopentyl 4-hydroxybenzoate is widely used in various fields due to its preservative properties:
Chemistry: Used as a standard preservative in analytical chemistry to prevent microbial contamination of samples.
Biology: Employed in biological research to preserve biological samples and reagents.
Medicine: Incorporated into pharmaceutical formulations to extend the shelf life of drugs and prevent microbial growth.
Industry: Used in the cosmetic industry in products like lotions, creams, and shampoos to prevent spoilage.
Comparison with Similar Compounds
Methylparaben: Shorter alkyl chain, higher solubility in water, commonly used in aqueous formulations.
Ethylparaben: Slightly longer alkyl chain than methylparaben, used in both aqueous and oil-based formulations.
Propylparaben: Longer alkyl chain, lower solubility in water, more effective in oil-based formulations.
Butylparaben: Longest alkyl chain among common parabens, least soluble in water, highly effective in oil-based formulations.
Isopentyl 4-hydroxybenzoate is unique due to its balance of solubility and antimicrobial efficacy, making it versatile for use in a wide range of products.
Properties
IUPAC Name |
3-methylbutyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDKDQYBNSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064397 | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-30-8 | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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